5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex heterocyclic compound that belongs to the class of triazinoindoles. This compound features a unique structure that combines an indole ring with a triazine ring, making it an interesting subject for chemical research. The presence of the tritylthio group adds further complexity and potential reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves the condensation of 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the tritylthio group to a thiol.
Substitution: The tritylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazinoindoles depending on the nucleophile used.
Scientific Research Applications
5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is not fully understood, but it is believed to interact with various molecular targets and pathways. The triazinoindole core can bind to specific receptors or enzymes, potentially inhibiting their activity. The tritylthio group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole: A precursor in the synthesis of 5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE.
3-allylthio-5H-[1,2,4]triazino[5,6-b]indole: Another triazinoindole derivative with a different substituent on the sulfur atom.
Uniqueness
This compound is unique due to the presence of the tritylthio group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C30H24N4S |
---|---|
Molecular Weight |
472.6g/mol |
IUPAC Name |
5-ethyl-3-tritylsulfanyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C30H24N4S/c1-2-34-26-21-13-12-20-25(26)27-28(34)31-29(33-32-27)35-30(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-21H,2H2,1H3 |
InChI Key |
GZRMKDCSJMDAMJ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.